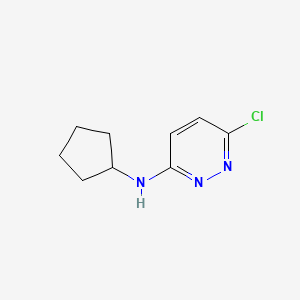

6-chloro-N-cyclopentylpyridazin-3-amine

描述

Contextual Significance of Pyridazine (B1198779) Scaffolds in Modern Drug Discovery

The pyridazine ring, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, possesses a unique set of physicochemical properties that make it an attractive scaffold in drug design. nih.govwikipedia.org These properties include weak basicity, a high dipole moment that facilitates π-π stacking interactions, and a capacity for robust hydrogen bonding, all of which are crucial for drug-target interactions. nih.gov The inherent polarity of the pyridazine ring and its potential to mitigate interactions with the hERG potassium channel, a common cause of cardiotoxicity in drug candidates, add to its value in pharmaceutical development. nih.gov

Once considered a rare structure in nature, the pyridazine scaffold is now recognized as a "privileged structure" in medicinal chemistry. wikipedia.orgresearchgate.net It is increasingly utilized as a bioisosteric replacement for phenyl rings or other homologous azines to optimize a drug candidate's properties. nih.gov The growing appreciation for the advantageous characteristics of the pyridazine heterocycle is reflected in the increasing number of drug candidates entering clinical trials that incorporate this ring system. blumberginstitute.org This trend suggests a diversification of structural motifs in the pharmaceutical pipeline, with pyridazines playing a more prominent role. nih.gov

Overview of Aminopyridazine Derivatives in Contemporary Medicinal Chemistry

Within the broader class of pyridazines, aminopyridazine derivatives are of particular importance in contemporary medicinal chemistry. The amino group provides a critical vector for interaction with biological targets and serves as a versatile synthetic handle for further molecular elaboration. ganapalifescience.com The 3-aminopyridazine (B1208633) substructure is especially noteworthy, as it forms the core scaffolding element of all three FDA-approved drugs that contain a pyridazine ring: Minaprine, Relugolix, and Deucravacitinib. nih.gov

The utility of the aminopyridazine motif is not limited to these approved drugs. Researchers have extensively investigated these derivatives for a wide range of biological activities, including the inhibition of protein kinases, which are prominent targets in oncology. thieme-connect.com The aminopyridine structure, a related scaffold, has been a focus for developing inhibitors of enzymes like BACE1, which is implicated in Alzheimer's disease. nih.gov The ability of the amino group to act as a hydrogen bond donor and participate in key binding interactions makes aminopyridazine and its analogues a recurring theme in the design of new therapeutic agents. rsc.org

Research Rationale for Focused Investigation of the Chemical Compound

The specific compound, 6-chloro-N-cyclopentylpyridazin-3-amine, is a subject of interest due to its combination of three key structural features: the 3-aminopyridazine core, a chloro substituent at the 6-position, and an N-cyclopentyl group. The rationale for its investigation is rooted in its potential as a building block in drug discovery programs.

The 3-aminopyridazine core provides a proven pharmacophore, as established by its presence in successful drugs. nih.gov The chlorine atom at the 6-position is a common feature in medicinal chemistry, serving to modulate the electronic properties of the aromatic ring and providing a potential site for further chemical modification through cross-coupling reactions. The N-cyclopentyl group introduces a specific lipophilic and steric profile, which can be crucial for optimizing binding affinity and pharmacokinetic properties.

Therefore, this compound represents a versatile intermediate. Medicinal chemists can utilize it in the synthesis of more complex molecules to explore structure-activity relationships (SAR) around the pyridazine scaffold. Its availability from various chemical suppliers indicates its utility as a readily accessible starting material for creating libraries of novel compounds for screening against various biological targets. bldpharm.comevitachem.com

Historical Trajectory of Related Pyridazine Compounds in Pharmaceutical Development

The history of pyridazine in pharmaceuticals began with early investigations into its synthesis and properties. The parent heterocycle was first prepared via the oxidation of benzocinnoline, though more efficient routes were later developed from precursors like maleic hydrazide. wikipedia.org

The first pyridazine-containing drug to be approved for therapeutic use was Minaprine, a monoamine oxidase (MAO) inhibitor introduced in France in 1972 as an antidepressant. nih.gov However, it was later withdrawn due to side effects. nih.gov For several decades, the pyridazine core remained a relatively niche feature in marketed drugs.

A resurgence of interest has occurred in the 21st century, culminating in the approval of two new pyridazine-based drugs by the FDA. Relugolix, a gonadotropin-releasing hormone (GnRH) receptor antagonist, and Deucravacitinib, an allosteric inhibitor of tyrosine kinase 2 (TYK2), were recently approved, highlighting the modern therapeutic relevance of the pyridazine scaffold. nih.gov Both of these drugs, like the earlier Minaprine, are derivatives of 3-aminopyridazine, underscoring the enduring importance of this particular substructure throughout the historical development of pyridazine-based pharmaceuticals. nih.gov

Chemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 604754-56-5 | sinfoochem.comchemicalbook.com |

| Molecular Formula | C₉H₁₂ClN₃ | sinfoochem.comchembuyersguide.com |

| Molecular Weight | 197.67 g/mol | sinfoochem.com |

| IUPAC Name | This compound | N/A |

Structure

3D Structure

属性

IUPAC Name |

6-chloro-N-cyclopentylpyridazin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClN3/c10-8-5-6-9(13-12-8)11-7-3-1-2-4-7/h5-7H,1-4H2,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDMKOENPKYHMGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC2=NN=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50390463 | |

| Record name | 6-chloro-N-cyclopentylpyridazin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50390463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

604754-56-5 | |

| Record name | 6-chloro-N-cyclopentylpyridazin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50390463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for the Chemical Compound and Analogous Structures

Strategies for the Construction of the Pyridazine (B1198779) Core

The pyridazine ring, a six-membered heterocycle containing two adjacent nitrogen atoms, is the foundational scaffold of the target molecule. liberty.edu Its synthesis can be achieved through various cyclization strategies, often starting from acyclic precursors. A common and efficient method involves the condensation of 1,4-dicarbonyl compounds, such as diones, ketoacids, or ketoesters, with hydrazine (B178648) or its derivatives. researchgate.net This approach allows for the direct formation of the dihydropyridazine (B8628806) ring, which can be subsequently oxidized to the aromatic pyridazine.

Alternative methods for constructing the pyridazine framework include cycloaddition reactions. organic-chemistry.org For instance, the inverse electron-demand Diels-Alder reaction between tetrazines and alkynes offers a regioselective route to polysubstituted pyridazines. organic-chemistry.org Another approach involves the [4+2] annulation of ketene (B1206846) N,S-acetals with N-tosylhydrazones. organic-chemistry.org These methods provide access to a diverse range of substituted pyridazines, which can then be further functionalized.

However, for the synthesis of 6-chloro-N-cyclopentylpyridazin-3-amine, a more direct approach often commences with a pre-formed and readily available pyridazine derivative, such as 3,6-dichloropyridazine (B152260). This starting material is commercially available and serves as a versatile platform for introducing the desired substituents.

Establishment of Pyridazin-3-amine Functionality

The introduction of an amine group at the 3-position of the pyridazine ring is a critical step. Starting from 3,6-dichloropyridazine, a selective nucleophilic aromatic substitution (SNAr) can be employed to introduce the amino group. The two chlorine atoms on the pyridazine ring exhibit different reactivities, allowing for a regioselective mono-substitution. The reaction of 3,6-dichloropyridazine with ammonia (B1221849), typically in the form of aqueous ammonia (NH₄OH), selectively yields 3-amino-6-chloropyridazine (B20888). rsc.orggoogle.com This selectivity arises from the electronic effects of the ring nitrogen atoms, which influence the electrophilicity of the carbon atoms attached to the chlorine atoms.

Microwave-assisted synthesis has been shown to significantly enhance the efficiency of this amination reaction. For instance, heating 3,6-dichloropyridazine with an ammonium (B1175870) hydroxide (B78521) solution in a sealed vessel under microwave irradiation can produce 3-amino-6-chloropyridazine in high yield with short reaction times. rsc.org

| Reactant | Reagent | Solvent | Conditions | Product | Yield |

| 3,6-Dichloropyridazine | NH₄OH | - | 120°C, 30 min (Microwave) | 3-Amino-6-chloropyridazine | 87% |

| 3,6-Dichloropyridazine | Ammonia water | Methanol (B129727), Water, etc. | 30-180°C, 5-26 h | 3-Amino-6-chloropyridazine | High Purity |

Regioselective Halogenation Approaches, Specifically Chlorination

For the target molecule, the chlorine atom is already present in the key intermediate, 3-amino-6-chloropyridazine, as a result of the synthetic strategy starting from 3,6-dichloropyridazine. This approach elegantly circumvents the need for a separate, and potentially less regioselective, chlorination step on a pre-existing aminopyridazine. The regioselectivity is controlled during the synthesis of the intermediate.

In a broader context of pyridazine chemistry, direct halogenation of the pyridazine ring can be challenging due to the deactivating effect of the nitrogen atoms. However, methods for regioselective halogenation of other heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines, have been developed using hypervalent iodine(III) reagents in aqueous media. youtube.com These methods allow for the introduction of chlorine at specific positions under mild conditions. While not directly applied to the synthesis of this compound, these modern halogenation techniques represent an important aspect of heterocyclic chemistry.

Cyclopentylamine (B150401) Moiety Integration and N-Alkylation Protocols

With the 3-amino-6-chloropyridazine intermediate in hand, the final key step is the introduction of the cyclopentyl group onto the exocyclic nitrogen atom. This is typically achieved through an N-alkylation reaction.

Methods for Amine Coupling to the Pyridazine Core

A common method for the N-alkylation of aminopyridazines is the reaction with an appropriate alkyl halide, in this case, a cyclopentyl halide (e.g., cyclopentyl bromide or iodide), in the presence of a base. The base is required to deprotonate the amino group, increasing its nucleophilicity.

Alternatively, a nucleophilic aromatic substitution reaction can be employed where the amine acts as the nucleophile. In the context of synthesizing the target compound, a more direct route involves the reaction of 3,6-dichloropyridazine with cyclopentylamine. Similar to the reaction with ammonia, this can lead to a mono-substituted product. For example, the reaction of 3,6-dichloropyridazine with methylamine (B109427) in methanol has been shown to produce 6-chloro-N-methylpyridazin-3-amine in high yield. chemicalbook.com A similar reaction with cyclopentylamine would be expected to yield the desired this compound. This approach is advantageous as it is a one-step process from the dichloropyridazine starting material.

| Reactant | Reagent | Solvent | Conditions | Product | Yield |

| 3,6-Dichloropyridazine | Methylamine (2.0 M in Methanol) | Methanol | Room Temperature, 24 h | 6-Chloro-N-methylpyridazin-3-amine | 88% |

This reaction proceeds via a nucleophilic aromatic substitution mechanism, where the amine attacks the electron-deficient carbon atom of the pyridazine ring, leading to the displacement of a chloride ion. nih.govyoutube.comnih.gov The reaction conditions, such as temperature and solvent, can be optimized to favor the desired mono-substitution product.

Stereochemical Control in Cyclopentyl Moiety Introduction

In the case of introducing an unsubstituted cyclopentylamine, there are no new stereocenters formed, and thus stereochemical control is not a factor. However, if a chiral derivative of cyclopentylamine were to be used, the N-alkylation reaction would typically proceed with retention of the stereochemistry at the chiral centers of the amine, as the reaction occurs at the nitrogen atom and does not involve the chiral carbon of the cyclopentyl ring. For the synthesis of the specific compound this compound, this consideration is not applicable.

Advanced Synthetic Techniques and Principles of Sustainable Chemistry

Modern synthetic chemistry places a strong emphasis on the development of sustainable and efficient methodologies. In the context of pyridazine synthesis, several advanced techniques align with the principles of green chemistry.

Microwave-assisted synthesis, as mentioned for the preparation of 3-amino-6-chloropyridazine, is a prime example. rsc.org This technique often leads to dramatic reductions in reaction times, increased yields, and can sometimes be performed with less solvent, thereby reducing waste.

Furthermore, the development of catalyst-free reactions is a significant step towards more sustainable chemical processes. The synthesis of pyridazine derivatives through catalyst-free [4+2] cycloaddition-elimination reactions of α-halogeno hydrazones with enaminones under mild conditions is a notable example. nih.gov While not directly employed in the most common routes to this compound, these methods highlight the ongoing efforts to reduce reliance on potentially toxic and expensive metal catalysts.

The choice of a synthetic route that minimizes the number of steps and maximizes atom economy is also a key principle of sustainable chemistry. The direct synthesis of this compound from 3,6-dichloropyridazine and cyclopentylamine exemplifies this, as it is a more atom-economical approach compared to a multi-step sequence involving protection and deprotection steps.

Application of Catalytic Methods in Pyridazine Synthesis

Catalysis is fundamental to modern organic synthesis, offering pathways to complex molecules with high efficiency and selectivity. In pyridazine synthesis, catalytic methods are employed both for the construction of the heterocyclic ring and for its subsequent modification.

Transition metal catalysis, in particular, has been instrumental in developing new routes to pyridazines. For instance, ruthenium catalysts have been used for the in situ cyclization of alkyne diols into diketones, which then react with hydrazine to form the pyridazine ring. liberty.edu Similarly, palladium-catalyzed reactions using internal alkynes are also a known method for pyridazine synthesis. liberty.edu Copper-catalyzed reactions have proven effective for creating the pyridazine scaffold through cyclization. For example, a copper(II)-catalyzed aerobic 6-endo-trig cyclization of β,γ-unsaturated hydrazones provides an efficient route to 1,6-dihydropyridazines, which can be readily oxidized to the corresponding pyridazines. organic-chemistry.org The choice of solvent in these reactions can be critical; while acetonitrile (B52724) favors the formation of 1,6-dihydropyridazines, using acetic acid can directly yield the aromatic pyridazine product. organic-chemistry.org

Another significant area is the catalytic functionalization of a pre-formed pyridazine ring. The synthesis of N-substituted aminopyridazines, such as the target compound, can be envisioned starting from a dihalopyridazine precursor like 3,6-dichloropyridazine. The reaction with an amine (cyclopentylamine) proceeds via nucleophilic aromatic substitution. While this specific reaction can often proceed thermally, catalytic methods, such as palladium-catalyzed Buchwald-Hartwig amination, are standard for forming C-N bonds in heterocyclic systems, offering milder conditions and broader substrate scope.

Furthermore, aza-Diels-Alder reactions represent a powerful, often metal-free, catalytic approach. The inverse-electron-demand aza-Diels-Alder reaction between electron-deficient 1,2,3-triazines and electron-rich 1-propynylamines provides a highly regioselective, high-yield synthesis of 6-aryl-pyridazin-3-amines under neutral conditions. organic-chemistry.org This highlights a move towards more sustainable, metal-free catalytic protocols. organic-chemistry.org

| Catalytic Method | Catalyst/Reagent | Reactants | Product Type | Reference |

| Cyclization | Ruthenium Catalyst / KOtBu | Alkyne diol, Hydrazine hydrate | Substituted Pyridazine | liberty.edu |

| Cyclization | Copper(II) / Air | β,γ-Unsaturated hydrazones | 1,6-Dihydropyridazine / Pyridazine | organic-chemistry.org |

| [4+2] Annulation | TBAI / K₂S₂O₈ | Ketene N,S-acetals, N-tosylhydrazones | Trisubstituted Pyridazines | organic-chemistry.org |

| Aza-Diels-Alder | Metal-free (thermal) | 1,2,3-Triazines, 1-Propynylamines | 6-Aryl-pyridazin-3-amines | organic-chemistry.org |

Development of Efficient Multicomponent and One-Pot Reactions

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all reactants, represent a highly efficient strategy for building molecular complexity. nih.gov These reactions, along with other one-pot sequences, are increasingly applied to pyridazine synthesis, offering advantages in terms of reduced waste, time, and resource consumption compared to traditional multi-step methods. nih.govthieme-connect.com

A novel one-pot, promoter-free synthesis of 3,6-disubstituted pyridazines starts from γ-nitro-α,β-unsaturated ketones and hydrazine monohydrate. thieme-connect.com The process involves two sequential steps in a single pot: the initial reaction at a lower temperature followed by microwave-assisted aromatization, delivering the final products in good yields. thieme-connect.com Another approach involves an uncatalyzed one-pot, three-component reaction incorporating a domino SN/condensation/aza-ene addition cyclization sequence to produce highly substituted pyridazines. acs.org

Cascade reactions are a subset of one-pot processes where the first reaction generates a reactive intermediate that undergoes subsequent intramolecular transformations. An efficient one-pot cascade synthesis of pyrazolopyridazines has been developed from 4-(bromo(aryl)methyl)-3-chloropyridazines using a bidentate electron-donor ligand. proquest.com This protocol combines nucleophilic substitution, ring closure, and oxidative aromatization in a single step. proquest.com

The synthesis of pyridazine C-nucleosides has also been achieved via a mild, three-step one-pot procedure. nih.gov This method involves a singlet oxygen [4+2] cycloaddition, followed by reduction and hydrazine cyclization under neutral conditions, demonstrating the power of one-pot sequences to create complex, pharmacologically relevant molecules stereoselectively. nih.gov

| Reaction Type | Key Reactants | Key Features | Product | Reference |

| One-Pot, Two-Step | γ-Nitro-α,β-unsaturated ketones, Hydrazine | Promoter-free, Microwave-assisted | 3,6-Disubstituted Pyridazines | thieme-connect.com |

| One-Pot, Three-Component | Hydrazine, 1,1-bis(methylthio)-2-nitroethylene, 1,2-Diketones | Uncatalyzed, Domino sequence | Highly Substituted Pyridazines | acs.org |

| One-Pot Cascade | 4-(Bromo(aryl)methyl)-3-chloropyridazines, Bidentate ligand | Nucleophilic substitution, cyclization, aromatization | Pyrazolopyridazines | proquest.com |

| One-Pot, Three-Step | Furyl aglycone, Singlet oxygen, Hydrazine | Stereoselective, Neutral conditions | Pyridazine C-Nucleosides | nih.gov |

| Multicomponent | Arenes, Cyclic anhydrides, Hydrazines | Ultrasound-promoted, Ionic liquid catalyst | Pyridazinones and Phthalazinones | researchgate.net |

Green Chemistry Considerations in Synthetic Design

Green chemistry principles are increasingly being integrated into the synthesis of heterocyclic compounds, including pyridazines, to minimize environmental impact. researchgate.net This involves the use of environmentally benign solvents, alternative energy sources, and reaction designs that maximize atom economy.

One of the key areas of focus is the replacement of volatile organic compounds (VOCs) with greener alternatives. Polyethylene (B3416737) glycol (PEG-400) has been used as an eco-friendly solvent system for the one-pot cascade synthesis of pyrazolopyridazines. proquest.com Ionic liquids (ILs) have also emerged as promising "green" reaction media. For instance, imidazolium (B1220033) ionic liquids have been used as both the solvent and catalyst in the synthesis of pyridazine derivatives via inverse-Diels-Alder reactions, significantly reducing reaction times and allowing for catalyst recycling. researchgate.net

Microwave-assisted synthesis is another tool recognized for its alignment with green chemistry. nih.govacs.org It often leads to dramatically reduced reaction times, lower energy consumption, and higher yields compared to conventional heating. acs.org The one-pot synthesis of 3,6-disubstituted pyridazines, for example, utilizes microwave irradiation for the final aromatization step. thieme-connect.com Similarly, an efficient and environmentally friendly procedure for synthesizing pyridine (B92270) derivatives employs microwave irradiation in a one-pot, four-component reaction, achieving excellent yields in just a few minutes. acs.org

The very nature of multicomponent and one-pot reactions aligns with green chemistry's goal of maximizing atom and step economy. nih.govacsgcipr.org By combining multiple steps into a single operation, these methods reduce the need for intermediate purification, minimize solvent usage, and decrease waste generation. acsgcipr.org The development of MCRs that proceed under solvent-free or catalytic conditions further enhances their green credentials. researchgate.netresearchgate.net

Biological Activity and Mechanistic Investigations of the Chemical Compound

In Vitro Pharmacological Characterization

No specific information is available regarding the in vitro pharmacological profile of 6-chloro-N-cyclopentylpyridazin-3-amine.

There is no publicly available research identifying the specific biological targets of this compound. Target identification and validation are critical first steps in drug discovery, and without this information, the compound's mechanism of action remains unknown.

Data from enzyme inhibition or receptor binding assays for this compound are not present in the scientific literature. Such assays are essential for quantifying the affinity and potency of a compound against its molecular targets.

There are no published studies detailing how this compound may modulate cellular pathways or its effects in functional cellular assays. This information would be crucial for understanding the compound's downstream biological effects.

In Vivo Efficacy Assessment in Preclinical Disease Models

No in vivo studies for this compound have been reported in the available literature.

Without identified biological targets or a proposed mechanism of action, no relevant animal models for disease have been associated with or tested for this compound.

As there are no reported in vivo studies, there is no information on the pharmacodynamic endpoints or biomarker responses following administration of this compound.

Elucidation of the Mechanism of Action

A definitive mechanism of action for this compound has not been described in the available scientific literature. Understanding the mechanism would require detailed studies to identify its molecular targets and the subsequent biological consequences of their modulation.

There are no publicly available studies that identify specific biological receptors for this compound. Research in this area would typically involve techniques such as affinity chromatography, radioligand binding assays, or computational docking studies to pinpoint molecular targets like enzymes or receptors. Without such studies, any discussion of molecular interactions would be purely speculative.

Consequently, without an identified biological target, the downstream cellular effects and signaling cascades modulated by this compound are also unknown. Research into downstream effects would typically follow the identification of a receptor and would investigate changes in second messenger concentrations, protein phosphorylation states, gene expression patterns, and other cellular responses.

Table 1: Investigated Biological Aspects of this compound

| Section | Research Findings |

|---|---|

| 3.3. Elucidation of the Mechanism of Action | No data available. |

| 3.3.1. Molecular Interactions with Identified Biological Receptors | No data available. |

| 3.3.2. Analysis of Downstream Cellular Effects and Signaling Cascades | No data available. |

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 6–Chloro–N–isopropyl–3–nitropyridin–2–amine |

| 6-Amino-3-chloropyridazine |

| 6-Chloro-N-methylpyridazin-3-amine |

| 6-Chloro-2-nitropyridin-3-amine |

Structure Activity Relationship Sar Studies and Medicinal Chemistry Optimization

Systematic Derivatization of the Pyridazine (B1198779) Core

The pyridazine ring is a common scaffold in medicinal chemistry, known for its presence in a wide range of biologically active compounds. pnrjournal.comsarpublication.com Its two adjacent nitrogen atoms offer unique electronic properties and opportunities for hydrogen bonding, making it an attractive core for modification. researchgate.net SAR studies on the pyridazine core of 6-chloro-N-cyclopentylpyridazin-3-amine focus on understanding how changes to this heterocyclic system impact its interaction with biological targets.

The substitution pattern on the pyridazine ring plays a critical role in modulating the biological activity of its derivatives. Researchers systematically introduce various functional groups at different positions to probe the electronic and steric requirements of the target's binding pocket.

Key findings from research on pyridazine and structurally similar pyridine (B92270) derivatives reveal that the nature and position of substituents significantly influence activity. For instance, studies on NNN pincer-type ligands with a central pyridine ring showed that introducing electron-withdrawing groups (like -Cl or -NO₂) or electron-donating groups (like -OH) at the 4-position alters the electronic properties (HOMO-LUMO gap) of the molecule. nih.gov Similarly, in studies of epibatidine (B1211577) analogs, which contain a pyridine ring, substitutions with fluoro, bromo, and amino groups led to considerable variations in binding affinity and functional potency at nicotinic receptors. nih.gov For example, a fluoro analog showed significantly greater affinity for β2-containing receptors over β4-containing ones. nih.gov

In the context of pyridazine derivatives themselves, research has demonstrated that modifications can lead to potent inhibitors for various targets. For example, a series of 3,6-disubstituted pyridazine derivatives were developed as anticancer agents, with the substitution pattern being crucial for their activity against the NCI-60 cancer cell lines. acs.org

The following table summarizes the general effects of different substituents on the pyridazine/pyridine ring based on findings from related compound series.

| Substituent Type | Position on Ring | General Effect on Activity/Properties | Reference |

| Electron-Withdrawing Groups (e.g., -Cl, -NO₂) | Various | Can alter the electronic distribution of the ring, potentially enhancing interactions with electron-rich pockets in a target protein. nih.gov | nih.gov |

| Electron-Donating Groups (e.g., -OH, -NH₂) | Various | Can increase electron density and act as hydrogen bond donors, which may improve binding affinity. nih.govnih.gov | nih.govnih.gov |

| Halogens (e.g., -F, -Br) | Various | Can modulate lipophilicity and metabolic stability. Often used to fill small hydrophobic pockets within the binding site. nih.gov | nih.gov |

| Bulky Groups | Various | Can provide steric hindrance that may improve selectivity or, conversely, cause steric clashes that reduce affinity. | N/A |

This table represents generalized findings from studies on pyridazine and pyridine analogs and may not be directly predictive for all targets.

Modifying the core heterocyclic structure by replacing or altering the heteroatoms is a common strategy in medicinal chemistry to discover novel scaffolds with improved properties. This can involve changing the pyridazine core to another heterocycle to optimize binding interactions or improve physicochemical properties.

One approach is scaffold hopping, where the pyridazine core is replaced by a different heterocyclic system that maintains the key pharmacophoric features. For instance, in the development of anti-Cryptosporidium agents, a triazolopyridazine head group was replaced with various other heteroaryl groups, including 7,8-dihydro- sarpublication.comnih.govnih.govtriazolo[4,3-b]pyridazine, to reduce off-target effects while attempting to maintain potency. nih.gov

Another strategy involves the fusion of an additional ring to the pyridazine core. In the design of dihydropteroate (B1496061) synthase (DHPS) inhibitors, researchers developed a series of 4,5-dioxo-1,4,5,6-tetrahydropyrimido[4,5-c]pyridazines. nih.gov This modification aimed to improve binding affinity by creating a structure that more closely mimics the natural substrate of the enzyme. nih.gov The study found that removing a methyl group from the core pyridazine structure within this new fused system led to increased inhibition of DHPS. nih.gov

| Original Core | Modified Core | Rationale for Modification | Outcome | Reference |

| Triazolopyridazine | 7,8-dihydro- sarpublication.comnih.govnih.govtriazolo[4,3-b]pyridazine | Reduce hERG affinity, improve lipophilic efficiency. | Maintained activity with improved lipophilic efficiency. | nih.gov |

| Pyridazine | Pyrimido[4,5-c]pyridazine | Improve binding affinity by mimicking the natural substrate. | Lacked a specific N-methyl substitution, which increased inhibition. | nih.gov |

Chemical Space Exploration of the N-Cyclopentyl Substructure

The N-cyclopentyl group is a lipophilic moiety that occupies a specific region of the binding site. Its size, shape, and conformational flexibility are critical determinants of ligand-target recognition.

The cyclopentane (B165970) ring is not planar; it adopts puckered conformations to relieve torsional strain. dalalinstitute.comscribd.com The two most common conformations are the "envelope" and the "half-chair". dalalinstitute.comresearchgate.net These conformations can interconvert rapidly through a process called pseudorotation with a very low energy barrier. scribd.comresearchgate.net

Exploring alternatives to the cyclopentyl group is a standard medicinal chemistry optimization technique. researchgate.net This involves replacing it with other cyclic, acyclic, or substituted analogs to probe the size and nature of the corresponding binding pocket.

In a study on Kv7 channel openers, changing a cyclopentyl moiety to a larger cyclohexyl group resulted in a decrease in potency, suggesting that the binding pocket has a specific size constraint. acs.org Conversely, in the development of IGF-1R inhibitors, a series of 2-amino-4-pyrazolecyclopentylpyrimidines were synthesized, where the cyclopentyl-fused pyrimidine (B1678525) core was found to be a key structural feature for activity. nih.gov Stepwise optimization of substituents on this core led to compounds with low nanomolar IC₅₀ values. nih.gov

Introducing substituents onto the cycloalkyl ring is another common strategy. For example, in the design of 5-HT₂C receptor agonists, fluorinated cyclopropane (B1198618) moieties were constructed, indicating that even small, strategic modifications to the cyclic group can significantly impact receptor interaction and selectivity. nih.gov

| Original Moiety | Modification | Observed SAR Implication | Reference |

| Cyclopentyl | Cyclohexyl | Decreased potency, suggesting a sterically constrained pocket. | acs.org |

| Cyclopentyl | Substituted Cyclopentyl | Potency was highly dependent on the substitution pattern. | nih.gov |

| N/A (Cyclopropane core) | Fluorinated Cyclopropane | Introduction of fluorine atoms led to high potency and selectivity. | nih.gov |

Optimization of Linker and Terminal Groups

While the parent compound this compound does not have a classical linker, medicinal chemistry efforts often involve adding linkers and terminal groups to a core structure to access additional binding sites or modulate properties. pnrjournal.comnih.gov For instance, a piperazine (B1678402) linker was used to connect a triazolopyridazine core to a terminal group in the development of anti-parasitic agents. nih.gov Similarly, in the design of JNK inhibitors, the pyridazine nucleus was utilized to link other pharmacophoric groups, leading to potent anticancer candidates. acs.org The nature of the linker—its length, rigidity, and polarity—can be fine-tuned to achieve optimal orientation of the terminal group. nih.gov

Computational Approaches in Chemical Compound Design and Characterization

Molecular Docking and Ligand-Protein Interaction Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). This method is fundamental in rational drug design for predicting the interaction between a potential drug molecule, such as 6-chloro-N-cyclopentylpyridazin-3-amine, and its biological target.

The primary goal of molecular docking is to determine the binding mode of a ligand within the active site of a protein. For this compound, a docking simulation would involve placing the molecule into the binding pocket of a selected target protein and calculating the most stable conformations. The simulation identifies key interaction motifs that stabilize the ligand-protein complex. These interactions are typically non-covalent and can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions.

For instance, the amine group and the nitrogen atoms in the pyridazine (B1198779) ring of this compound are potential hydrogen bond donors and acceptors, respectively. The cyclopentyl group provides a hydrophobic moiety that can interact with non-polar amino acid residues in the binding pocket, while the chlorine atom can participate in halogen bonding. A typical output from a docking study would detail these interactions, as illustrated in the hypothetical table below.

Table 1: Illustrative Key Interaction Motifs for this compound in a Hypothetical Kinase Binding Site

| Interacting Residue (Protein) | Atom/Group on Ligand | Interaction Type | Distance (Å) |

| GLU 95 | Amine (-NH) | Hydrogen Bond | 2.8 |

| LEU 25 | Cyclopentyl Ring | Hydrophobic | 3.9 |

| LYS 48 | Pyridazine N | Hydrogen Bond | 3.1 |

| VAL 33 | Cyclopentyl Ring | Hydrophobic | 4.2 |

| PHE 92 | Pyridazine Ring | π-π Stacking | 4.5 |

| THR 91 | Chlorine (-Cl) | Halogen Bond | 3.4 |

After generating potential binding poses, docking programs use scoring functions to estimate the binding affinity or binding free energy of the ligand-protein complex. These functions are mathematical models that approximate the thermodynamics of the interaction. The resulting score is used to rank different ligands or different poses of the same ligand. A lower (more negative) binding energy value generally indicates a more favorable and stable interaction. nih.gov

In a typical virtual screening campaign, a library of compounds would be docked against a protein target, and their scores would be compared. For example, if evaluating derivatives of this compound, a scoring function would help identify which modifications lead to a higher predicted binding affinity, guiding synthetic efforts toward more potent molecules. The binding energy values obtained from such studies are often reported in kcal/mol. nih.gov

Molecular Dynamics Simulations for Conformational and Binding Site Analysis

While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a dynamic view. MD simulations model the atomic-level movements of the protein-ligand system over time, providing insights into conformational changes and the stability of the complex.

MD simulations can reveal how a ligand like this compound behaves within the binding pocket. This includes observing the flexibility of the cyclopentyl ring, the rotational freedom around the C-N bond, and the stability of the key interactions identified through docking. The simulation can show whether the ligand remains in its initial docked pose or explores other conformations within the active site, which can be crucial for its biological function.

A key application of MD simulations is to assess the stability of the protein-ligand complex. By running a simulation for a sufficient length of time (typically nanoseconds to microseconds), researchers can calculate metrics like the root-mean-square deviation (RMSD) of the ligand and protein backbone. A stable RMSD value over time suggests that the complex is in a stable equilibrium. Furthermore, analysis of the root-mean-square fluctuation (RMSF) of individual amino acid residues can identify flexible regions of the protein that may be important for ligand binding and release.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. mdpi.com For a class of compounds like pyridazine derivatives, a QSAR model can be developed to predict the activity of new, unsynthesized analogs.

To build a QSAR model for compounds related to this compound, a dataset of structurally similar molecules with experimentally measured biological activities (e.g., IC₅₀ values) is required. Various molecular descriptors are then calculated for each compound. These descriptors quantify physicochemical properties such as:

Electronic properties: Dipole moment, partial charges

Hydrophobic properties: LogP (partition coefficient)

Steric properties: Molecular weight, surface area, volume

Topological properties: Connectivity indices

Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to create an equation that correlates the descriptors with the observed biological activity. This equation can then be used to predict the activity of this compound or its hypothetical derivatives, helping to prioritize which compounds to synthesize and test in the laboratory. mdpi.com

Development of Predictive Models for Biological Activity

No published studies were identified that utilized this compound as part of a training set for the development of Quantitative Structure-Activity Relationship (QSAR) models or other predictive models for biological activity.

Analysis of Molecular Descriptors Correlating with Efficacy

There is no available research that details the calculation of specific molecular descriptors for this compound and their subsequent correlation with biological efficacy.

In Silico Screening and Virtual Compound Library Generation

No literature was found describing the identification of this compound as a hit from an in silico screening campaign. Furthermore, there are no reports of its use as a scaffold for the generation of virtual compound libraries.

Pharmacophore Modeling and Ligand-Based Design

The use of this compound as a template for developing a pharmacophore model or as a foundational molecule in a ligand-based drug design project has not been described in the accessible scientific literature.

Preclinical Assessment and Prospects for Drug Development

Absorption, Distribution, Metabolism, and Excretion (ADME) Investigations

No specific studies detailing the ADME properties of 6-chloro-N-cyclopentylpyridazin-3-amine have been identified in the public domain. ADME studies are fundamental in early-stage drug development to assess the viability of a compound. They characterize how a substance is processed by a living organism, which is crucial for determining its potential as a therapeutic agent.

Metabolic Stability Profiling (e.g., Hepatic Microsomal Stability)

There is no published data on the metabolic stability of this compound. This type of study typically involves incubating the compound with liver microsomes, which contain key drug-metabolizing enzymes (cytochrome P450s), to determine its rate of clearance. Without this data, the half-life and potential for metabolism-related drug-drug interactions for this compound remain unknown.

Membrane Permeability Studies

Information regarding the membrane permeability of this compound is not available. Such studies, often conducted using Caco-2 cell monolayers or parallel artificial membrane permeability assays (PAMPA), are essential for predicting a compound's potential for oral absorption.

Tissue Distribution Analysis

No studies on the tissue distribution of this compound have been found. Tissue distribution analyses are performed in preclinical animal models to understand where a compound accumulates in the body, which can provide insights into its potential sites of action and toxicity.

Preliminary Toxicological Evaluations

Comprehensive toxicological data for this compound is not publicly available. These evaluations are critical for identifying potential safety concerns before a compound can be considered for further development.

In Vitro Cytotoxicity and Genotoxicity Screening

There are no accessible reports on the in vitro cytotoxicity or genotoxicity of this compound. Cytotoxicity assays determine the concentration at which a compound is toxic to cells, while genotoxicity screens (e.g., Ames test, micronucleus assay) assess its potential to damage genetic material.

Safety Pharmacology Assessments (e.g., Off-Target Receptor Interactions, hERG Channel Liability)

No specific safety pharmacology data for this compound, including its potential for off-target receptor interactions or hERG channel inhibition, has been published. Assessment of hERG channel liability is a critical safety screen to evaluate the risk of drug-induced cardiac arrhythmias. While general models exist for predicting hERG interactions based on chemical structure, specific experimental data for this compound is absent.

Preformulation Studies for Candidate Selection and Pharmaceutical Development

Comprehensive preformulation studies are fundamental to selecting a lead candidate and developing a viable pharmaceutical product. This phase typically involves a thorough investigation of a compound's physicochemical properties to inform formulation strategies. For this compound, specific preformulation data is not readily found in publicly accessible scientific databases.

Assessment of Biopharmaceutical Attributes

The biopharmaceutical attributes of a drug candidate, which include its solubility and permeability, are critical determinants of its potential oral bioavailability. There is a lack of specific published studies detailing the comprehensive biopharmaceutical assessment of this compound.

General properties of similar heterocyclic compounds suggest that the chloropyridazine core imparts a degree of lipophilicity, which could influence its absorption and distribution characteristics. The N-cyclopentyl group further contributes to this lipophilic nature. However, without experimental data, any assessment remains speculative.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₁₂ClN₃ | Synthonix |

| Molecular Weight | 197.67 g/mol | Synthonix |

Note: This table reflects basic identifying information and does not constitute a full biopharmaceutical profile.

Drugability Assessment of Lead Candidates

A drugability assessment evaluates the likelihood of a compound becoming a successful drug, considering factors like its binding affinity to a target, pharmacokinetic properties, and potential for toxicity. No specific drugability assessment for this compound as a lead candidate has been published.

For a compound to be considered "drug-like," it often adheres to certain physicochemical parameters, such as those outlined by Lipinski's Rule of Five. While a theoretical analysis can be performed, it is not a substitute for experimental validation.

Table 2: Calculated Drug-Like Properties of this compound

| Parameter (Lipinski's Rule of Five) | Calculated Value | Compliance |

| Molecular Weight | 197.67 | Yes (< 500) |

| LogP (Octanol-water partition coefficient) | 2.5 | Yes (< 5) |

| Hydrogen Bond Donors | 1 | Yes (< 5) |

| Hydrogen Bond Acceptors | 3 | Yes (< 10) |

Note: These values are computationally predicted and require experimental verification. LogP is an estimate and may vary.

Analytical Characterization and Method Development for the Chemical Compound

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for elucidating the molecular structure of a compound by examining the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the carbon-hydrogen framework can be constructed.

For 6-chloro-N-cyclopentylpyridazin-3-amine , ¹H and ¹³C NMR spectroscopy would provide definitive evidence of its structure.

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for each unique proton environment in the molecule.

Pyridazine (B1198779) Ring Protons: The two protons on the pyridazine ring are in different chemical environments and would appear as two distinct doublets in the aromatic region of the spectrum.

Cyclopentyl Group Protons: The protons of the cyclopentyl group would produce more complex signals. The single proton attached to the nitrogen (methine proton) would likely appear as a multiplet. The remaining eight protons on the four methylene (B1212753) groups of the cyclopentyl ring would also produce overlapping multiplets.

Amine Proton: The N-H proton would typically appear as a broad singlet, and its chemical shift could vary depending on the solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

Pyridazine Ring Carbons: Three distinct signals would be expected for the carbon atoms of the pyridazine ring. The carbon atom bonded to the chlorine atom would have a characteristic chemical shift.

Cyclopentyl Group Carbons: The five carbon atoms of the cyclopentyl ring would also be distinguishable, with the methine carbon appearing at a different chemical shift from the four methylene carbons.

A hypothetical data table for the NMR characterization is presented below to illustrate how the data would be organized.

Interactive Table: Predicted ¹H and ¹³C NMR Data for this compound

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyridazine-H | Data not available | Data not available |

| Pyridazine-H | Data not available | Data not available |

| Cyclopentyl-CH | Data not available | Data not available |

| Cyclopentyl-CH₂ | Data not available | Data not available |

| Cyclopentyl-CH₂ | Data not available | Data not available |

| NH | Data not available | N/A |

| Pyridazine-C-Cl | N/A | Data not available |

| Pyridazine-C-N | N/A | Data not available |

| Pyridazine-C | N/A | Data not available |

| Pyridazine-C | N/A | Data not available |

| Cyclopentyl-C | N/A | Data not available |

| Cyclopentyl-C | N/A | Data not available |

Note: Specific chemical shift values and coupling constants are determined experimentally and are not currently available in public databases for this compound.

Infrared (IR) and High-Resolution Mass Spectrometry (HRMS)

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For This compound , the IR spectrum would be expected to show characteristic absorption bands confirming the presence of key functional groups:

N-H Stretch: A moderate absorption band in the region of 3300-3500 cm⁻¹ corresponding to the stretching vibration of the secondary amine.

C-H Stretches: Absorption bands just below 3000 cm⁻¹ for the sp³ hybridized C-H bonds of the cyclopentyl group and just above 3000 cm⁻¹ for the sp² hybridized C-H bonds of the pyridazine ring.

C=N and C=C Stretches: Aromatic ring stretching vibrations in the 1400-1600 cm⁻¹ region.

C-Cl Stretch: An absorption in the fingerprint region, typically between 600-800 cm⁻¹, indicating the presence of the chloro-substituent.

High-Resolution Mass Spectrometry (HRMS): HRMS provides an extremely accurate measurement of the molecular weight of a compound, allowing for the determination of its elemental composition. For This compound (C₉H₁₂ClN₃), HRMS analysis would be used to confirm its molecular formula. The presence of chlorine would be indicated by a characteristic isotopic pattern in the mass spectrum, with the M+2 peak being approximately one-third the intensity of the molecular ion peak.

Chromatographic Methodologies for Purity Assessment and Impurity Profiling

Chromatographic techniques are essential for separating the target compound from any impurities, thereby assessing its purity and establishing an impurity profile.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the purity analysis of non-volatile and thermally sensitive compounds. A reversed-phase HPLC method would likely be developed for This compound . This would typically involve a C18 stationary phase and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with an acid modifier like formic acid to ensure good peak shape. The retention time of the main peak would be established, and its area percentage would be used to determine the purity of the sample.

Ultra-Performance Liquid Chromatography (UPLC)

UPLC is an advancement of HPLC that uses smaller particle size columns to achieve faster separations with higher resolution and sensitivity. A UPLC method would be advantageous for rapid purity testing and for the detection and quantification of trace-level impurities in samples of This compound . The principles of method development would be similar to HPLC but with adjustments to flow rate and gradient for the smaller column dimensions.

Interactive Table: Typical Chromatographic Method Parameters

| Parameter | Typical HPLC Conditions | Typical UPLC Conditions |

| Column | C18, 4.6 x 150 mm, 5 µm | C18, 2.1 x 50 mm, 1.7 µm |

| Mobile Phase A | Water + 0.1% Formic Acid | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Acetonitrile + 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min | 0.5 mL/min |

| Detection | UV at 254 nm | UV at 254 nm |

| Column Temp. | Ambient or 30 °C | 40 °C |

Note: These are representative conditions and would require optimization for this specific compound.

Solid-State Characterization Techniques, Including X-ray Diffraction (if applicable)

Should This compound be isolated as a crystalline solid, its solid-state properties can be characterized.

X-ray Diffraction (XRD): Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. If a suitable single crystal of the compound could be grown, XRD analysis would provide precise bond lengths, bond angles, and information about the crystal packing and intermolecular interactions, such as hydrogen bonding. Powder X-ray diffraction (PXRD) could be used to assess the crystallinity and polymorphic form of a bulk sample. To date, no public X-ray diffraction data for this compound has been reported.

Development of Bioanalytical Assays for Quantitative Determination in Biological Matrices

The development of robust and reliable bioanalytical assays is fundamental to characterizing the pharmacokinetic profile of a compound. For the quantitative determination of this compound in biological matrices such as plasma, serum, or urine, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice due to its high sensitivity, selectivity, and speed. While specific validated methods for this compound are not extensively detailed in publicly available literature, the general principles for developing such an assay for related pyridazinamine derivatives can be outlined.

A typical bioanalytical method development and validation workflow for this compound would involve several key stages:

Sample Preparation: The initial step involves the extraction of the analyte from the complex biological matrix. This is crucial to remove proteins and other endogenous components that can interfere with the analysis. Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). For pyridazinamine analogues, a simple and rapid protein precipitation method using a solvent like acetonitrile or methanol is often a starting point.

Chromatographic Separation: The extracted sample is then injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. The separation is typically achieved on a reversed-phase column (e.g., C18 or C8). The mobile phase usually consists of a mixture of an aqueous component (like water with a modifier such as formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape and ionization) and an organic solvent (such as acetonitrile or methanol). A gradient elution is often employed to ensure efficient separation of the analyte from matrix components and any potential metabolites.

Mass Spectrometric Detection: Detection is performed using a tandem mass spectrometer, which provides excellent selectivity and sensitivity. The instrument is typically operated in positive electrospray ionization (ESI) mode. The detection is based on selected reaction monitoring (SRM), where the precursor ion (the protonated molecule [M+H]⁺ of this compound) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. The transition from the precursor ion to the product ion is highly specific to the analyte. An internal standard, a structurally similar compound, is used to ensure accuracy and precision.

Method Validation: Once the method is developed, it must be validated according to international guidelines (e.g., FDA or EMA). This process ensures the reliability of the method for its intended purpose. Key validation parameters include:

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

Linearity: The range of concentrations over which the detector response is directly proportional to the analyte concentration.

Accuracy and Precision: The closeness of the measured values to the true value (accuracy) and the degree of scatter between a series of measurements (precision). These are typically assessed at multiple concentration levels (lower limit of quantification, low, medium, and high quality control samples).

Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.

Recovery: The efficiency of the extraction process.

Matrix Effect: The influence of co-eluting matrix components on the ionization of the analyte.

Stability: The stability of the analyte in the biological matrix under various conditions (e.g., freeze-thaw cycles, short-term bench-top storage, long-term storage).

Detailed research findings from a hypothetical validation study for a bioanalytical LC-MS/MS method for this compound in human plasma are presented in the tables below.

Table 1: Chromatographic and Mass Spectrometric Conditions

| Parameter | Condition |

|---|---|

| LC System | UHPLC System |

| Column | C18, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| MS System | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | ESI Positive |

| SRM Transition (Analyte) | m/z 198.1 -> 142.1 |

| SRM Transition (IS) | To be determined |

Table 2: Calibration Curve and Linearity

| Analyte | Matrix | Calibration Range (ng/mL) | Correlation Coefficient (r²) |

|---|

Table 3: Accuracy and Precision (Intra-day and Inter-day)

| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |

|---|---|---|---|---|---|

| LLOQ | 0.5 | < 15 | 85-115 | < 15 | 85-115 |

| Low | 1.5 | < 15 | 85-115 | < 15 | 85-115 |

| Medium | 75 | < 15 | 85-115 | < 15 | 85-115 |

Table 4: Recovery and Matrix Effect

| QC Level | Concentration (ng/mL) | Mean Recovery (%) | Mean Matrix Effect (%) |

|---|---|---|---|

| Low | 1.5 | > 80 | 85-115 |

Table of Compounds

| Compound Name |

|---|

| This compound |

| Acetonitrile |

| Methanol |

| Formic Acid |

Patent Landscape and Intellectual Property Considerations

Analysis of Existing Patent Claims on Pyridazine-Containing Scaffolds

A comprehensive analysis of the patent literature reveals a significant number of patents claiming pyridazine-containing scaffolds for various therapeutic uses. These patents, often filed by major pharmaceutical companies, typically employ Markush structures to claim a broad range of related compounds. cas.orgpsu.edu A Markush structure is a generalized chemical structure that allows a patent applicant to claim a group of functionally equivalent chemical entities within a single claim. cas.orgspruson.com This approach provides a wide scope of protection, encompassing numerous potential derivatives.

Patents related to pyridazine (B1198779) derivatives disclose their utility in treating a wide array of conditions, including inflammation, pain, cancer, and diabetes. google.com For instance, some patents describe pyridazine compounds as kinase inhibitors, a crucial class of drugs in oncology. sitryx.comresearchgate.net Others focus on their role as modulators of cannabinoid receptors for pain management or as anti-inflammatory agents. google.com

The claims within these patents often define a core pyridazine structure with various substituents at different positions. For example, a patent might claim a genus of compounds with a 3-amino-6-chloropyridazine (B20888) core, where the amino group is substituted with a broadly defined group that could include cyclic alkyl moieties like cyclopentyl. google.com Therefore, while a specific search for "6-chloro-N-cyclopentylpyridazin-3-amine" may not yield a direct patent hit, the compound could potentially fall within the scope of these broader Markush claims. A thorough freedom-to-operate analysis would require a meticulous comparison of the specific structure of this compound against the Markush claims of all relevant patents.

Table 1: Representative Patents on Pyridazine-Containing Scaffolds

| Patent/Publication Number | Assignee/Applicant | Therapeutic Area/Mechanism of Action | Scope of Claims (Illustrative) |

| WO/1999/032448 | Not specified | Treatment of TNF-α, IL-1β, IL-6 and/or IL-8 mediated diseases, pain, cancer, and diabetes. google.com | Substituted pyridine (B92270) and pyridazine compounds. google.com |

| US 2891953 A | Not specified | Intermediates for sulfanilamidopyridazines. google.com | 3-amino-6-substituted pyridazines where the substituent can be an alkyl, aryl, or aralkyl radical. google.com |

| WO 2024/223715 A1 | F. Hoffmann-La Roche AG | Cancer (CD73 inhibitors). acs.org | Bicyclic heterocyclic compounds. acs.org |

| US 9,108,984 B2 | Incyte Corporation | PI3K inhibitors for inflammatory disorders, immune-based disorders, and cancer. nih.gov | Substituted diamino-pyrimidine and diamino-pyridine derivatives. nih.gov |

This table is for illustrative purposes and does not represent an exhaustive list.

Novelty and Inventive Step Evaluation for the Chemical Compound

The patentability of a new chemical entity hinges on three primary criteria: novelty, inventive step (or non-obviousness), and industrial applicability. For this compound, its novelty and inventive step would be assessed in the context of the prior art, which includes existing patents and scientific literature.

Novelty: A compound is considered novel if it has not been previously disclosed to the public in any form. Even if a compound with the exact structure of this compound is not explicitly found in the prior art, it could still lack novelty if it is encompassed by a prior Markush claim. However, if the compound is not specifically described or falls within a previously claimed genus, it may be considered novel.

Inventive Step (Non-Obviousness): The inventive step requirement is a higher bar to clear. It assesses whether the invention would have been obvious to a person skilled in the art at the time of the invention. For a new chemical compound, this often involves demonstrating unexpected properties or a surprising therapeutic effect compared to structurally similar compounds in the prior art.

For this compound, an inventive step could be argued if it exhibits, for example:

Significantly higher potency or efficacy in a relevant biological assay compared to known pyridazine derivatives.

An improved safety profile, such as reduced off-target effects or lower toxicity.

Unexpectedly favorable pharmacokinetic properties (e.g., better oral bioavailability, longer half-life).

A novel mechanism of action not previously associated with this class of compounds.

The discovery of a new crystalline form (polymorph) or a specific salt of the compound with advantageous properties could also be considered inventive. youtube.com

Strategic Intellectual Property Protection for Potential Therapeutic Applications

Assuming this compound demonstrates promising therapeutic potential, a multi-faceted intellectual property strategy would be crucial to protect the significant investment required for drug development.

Composition of Matter Patent: The most robust form of protection is a "composition of matter" patent, which claims the chemical compound itself. This provides the broadest protection, preventing others from making, using, or selling the compound for any purpose. To secure such a patent, strong evidence of novelty and inventive step, including data on its synthesis and unexpected therapeutic properties, would be essential.

Method of Use Patents: Even if the compound itself is found to be part of the prior art (e.g., within a broad Markush claim), it may still be possible to obtain "method of use" patents. These patents would claim the use of this compound for treating a specific disease or condition. The novelty and inventive step would then lie in the discovery of this new therapeutic application.

Formulation Patents: As the development of a drug progresses, further IP can be generated around its formulation. This could include patents on specific pharmaceutical compositions, such as tablets, capsules, or injectable solutions, that offer improved stability, bioavailability, or patient compliance.

Patents on Manufacturing Processes: Novel and inventive methods for synthesizing this compound can also be patented. This can provide an additional layer of protection by preventing competitors from using a more efficient or cost-effective manufacturing process.

Table 2: Strategic IP Protection for this compound

| Type of Patent | Scope of Protection | Key Considerations |

| Composition of Matter | The chemical compound itself. | Requires strong evidence of novelty and inventive step (e.g., unexpected properties). caldwelllaw.com |

| Method of Use | The use of the compound to treat a specific disease. | Can be pursued even if the compound itself is not novel. Requires data demonstrating efficacy for the new use. |

| Formulation | Specific pharmaceutical compositions of the compound. | Can extend patent life and provide a competitive advantage through improved drug delivery. youtube.com |

| Process (Manufacturing) | Novel methods of synthesizing the compound. | Can protect a cost-effective or efficient manufacturing route. |

Future Research Directions and Therapeutic Prospects

Exploration of Underexplored Biological Targets for Pyridazin-3-amine Derivatives

While pyridazine (B1198779) derivatives are known to target a range of proteins, particularly kinases, significant potential lies in exploring less conventional biological targets. nih.gov The structural versatility of the pyridazine scaffold allows for the design of molecules that can interact with a wide array of proteins, opening new avenues for therapeutic intervention in oncology, immunology, and infectious diseases. researchgate.netacs.org

Recent research has moved beyond traditional kinase inhibition to investigate novel mechanisms of action. One such area is the modulation of mRNA splicing. Branaplam (LMI070), a pyridazine derivative, was developed to modify the splicing pattern of the SMN2 gene to increase the production of functional Survival of Motor Neuron (SMN) protein for treating spinal muscular atrophy (SMA). smanewstoday.comwikipedia.org Although its development for SMA was discontinued (B1498344) due to the rapidly advancing treatment landscape, its mechanism highlights the potential of pyridazine compounds to act as RNA-targeting therapeutics. smanewstoday.combiopharmadive.com

Another emerging area is the targeting of enzymes that regulate the tumor microenvironment and immune response. C-terminal Src Kinase (CSK), a negative regulator of T cell activation, has been identified as a target for pyridazinone inhibitors. nih.gov Inhibition of CSK could enhance T cell responses against tumors, and studies suggest a potential synergy with anti-PD-1/PD-L1 checkpoint inhibitor therapies. nih.gov Furthermore, pyridazine derivatives have been designed to target the JNK1 pathway, which is implicated in cancer cell survival and proliferation. acs.org

The application of pyridazin-3-amine derivatives also extends to infectious diseases, with research into their utility against viral pathogens. Studies have explored novel pyridazine compounds for their antiviral activity against Dengue and Zika viruses.

Table 1: Selected Underexplored Biological Targets for Pyridazine Derivatives

| Derivative Class | Biological Target/Mechanism | Therapeutic Area | Key Research Finding |

|---|---|---|---|

| Pyridazine (e.g., Branaplam) | mRNA Splicing Modulation (SMN2 gene) | Spinal Muscular Atrophy (SMA), Huntington's Disease | Capable of altering splicing patterns to produce functional proteins or reduce toxic protein levels. smanewstoday.comwikipedia.orgbiopharmadive.com |

| Pyridazinone | C-terminal Src Kinase (CSK) | Immuno-oncology | CSK inhibition increases T cell proliferation, suggesting potential to augment anti-tumor immune responses. nih.gov |

| 3,6-disubstituted Pyridazine | JNK1 Pathway Inhibition | Oncology | A designed series of derivatives showed significant growth inhibition against numerous cancer cell lines. acs.org |

Development of Combination Therapies and Polypharmacological Strategies

The inherent ability of the pyridazine scaffold to be decorated with various functional groups makes it an ideal candidate for developing polypharmacological agents—single molecules designed to interact with multiple targets. researchgate.net This approach is particularly relevant in complex diseases like cancer, where targeting multiple signaling pathways can lead to more durable responses and overcome resistance mechanisms. Pyridazine-based compounds have been identified as inhibitors of multiple protein kinases, which are central to tumor biology. nih.gov

The development of dual-dopaminomimetic and serotoninomimetic 3-aminopyridazine (B1208633) derivatives for depression illustrates a successful polypharmacological strategy outside of oncology. Structure-activity relationship studies demonstrated that these distinct activities could be modulated by substitutions at different positions on the pyridazine ring.

In cancer therapy, the potential for combination strategies is significant. Given that pyridazine derivatives can function as kinase inhibitors, they are prime candidates for use alongside standard chemotherapy or other targeted agents. informahealthcare.com For instance, a CSK inhibitor based on a pyridazinone scaffold could be combined with an existing immune checkpoint inhibitor to enhance the anti-tumor immune response through two different, but complementary, mechanisms. nih.gov Similarly, a JNK1 inhibitor could be used with other agents that target parallel survival pathways in cancer cells. acs.org

Innovation in Drug Delivery Systems for the Chemical Compound

The therapeutic efficacy of a potent molecule like 6-chloro-N-cyclopentylpyridazin-3-amine or its derivatives can be limited by suboptimal physicochemical properties, such as poor solubility. Innovations in drug delivery systems (DDS) are crucial for overcoming these limitations. nih.govjmchemsci.com Advanced DDS can enhance bioavailability, improve targeting to the site of action, and control the release of the therapeutic agent.

One promising approach for heterocyclic compounds is the use of nanoparticle-based delivery systems. For example, research has been conducted on encapsulating novel antiviral pyridazine derivatives into micellar nanoparticles composed of methoxy (B1213986) polyethylene (B3416737) glycol-polylactic acid (mPEG-PLA). These nanoparticles are designed to be pH-sensitive, dissociating to release their drug payload specifically within the acidic microenvironments of intracellular compartments like the trans-Golgi network. This strategy not only improves drug solubility but also ensures targeted intracellular delivery, which is critical for antiviral efficacy.

The development of novel synthetic methods is also expanding the possibilities for drug delivery by enabling easier access to functionalized heterocyclic compounds that can be incorporated into sophisticated delivery platforms. jmchemsci.com These platforms include antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs), where the heterocyclic amine can serve as a core scaffold or a linking moiety. chemscene.com

Navigating the Translational Pathway from Preclinical Research to Clinical Development

The journey from a promising preclinical compound to an approved clinical therapy is complex and fraught with challenges. The history of pyridazine-based drugs provides valuable insights into this translational pathway, showcasing both remarkable successes and informative setbacks.

A Success Story: Deucravacitinib Deucravacitinib, an oral, selective, allosteric inhibitor of tyrosine kinase 2 (TYK2), represents a successful clinical translation. nih.gov TYK2 is a key mediator of signaling for cytokines like IL-23, IL-12, and Type I interferons, which are implicated in various immune-mediated diseases. bmj.com The first-in-human study demonstrated a favorable pharmacokinetic and safety profile and provided early evidence of target engagement by showing dose-dependent inhibition of interferon-regulated gene expression. nih.gov Subsequent Phase II trials in patients with active psoriatic arthritis confirmed that Deucravacitinib led to significantly greater improvements in clinical endpoints compared to placebo. bmj.comyoutube.com The success in these trials, which evaluated efficacy across multiple disease domains, paved the way for larger Phase III studies and eventual regulatory approval for moderate-to-severe plaque psoriasis, validating its therapeutic potential. clinicaltrials.govresearchgate.net

A Challenging Pathway: Branaplam In contrast, the development of Branaplam illustrates the significant hurdles in clinical translation. wikipedia.org Initially developed for spinal muscular atrophy (SMA), Branaplam functions as an mRNA splicing modulator. smanewstoday.com The Phase 1/2 trial in infants with SMA Type 1 was designed to evaluate safety, pharmacokinetics, and efficacy. clinicaltrials.gov However, development for SMA was halted not due to a failure of the molecule itself, but because the rapid approval of three other effective therapies meant it would no longer be a highly differentiated treatment option. smanewstoday.com

Novartis then pivoted to developing Branaplam for Huntington's disease, where it showed promise by reducing levels of the mutant huntingtin protein. wikipedia.orgbiopharmadive.com Despite receiving an orphan drug designation, the clinical trial was ultimately discontinued due to an unfavorable risk-benefit profile that emerged, with safety concerns related to potential peripheral neuropathy. wikipedia.orgbiopharmadive.com This outcome underscores that even with a validated mechanism and target engagement, unforeseen safety signals can halt the development of a promising therapeutic candidate.

Table 2: Clinical Development Summary of Select Pyridazine Derivatives

| Compound | Mechanism of Action | Initial Indication | Key Clinical Trial Phase/Endpoint | Development Outcome |

|---|---|---|---|---|

| Deucravacitinib | Allosteric TYK2 Inhibitor | Psoriatic Arthritis, Psoriasis | Phase II: Significantly higher ACR-20 response vs. placebo at week 16. bmj.com | Successful; Approved for moderate-to-severe plaque psoriasis. nih.govresearchgate.net |

| Branaplam | mRNA Splicing Modulator | Spinal Muscular Atrophy (SMA) | Phase 1/2: To evaluate safety, tolerability, PK/PD, and efficacy. clinicaltrials.gov | Discontinued for SMA due to evolving treatment landscape. smanewstoday.com |

| Branaplam | mRNA Splicing Modulator | Huntington's Disease | Phase II (VIBRANT-HD) | Discontinued due to safety concerns. biopharmadive.com |

| TM471-1 | Irreversible BTK Inhibitor | B-cell Malignancies | Preclinical: Showed complete tumor regression in a xenograft model. acs.org | Advanced to Phase I clinical trials. acs.org |

常见问题

Basic Research Questions

Q. How can the solubility of 6-chloro-N-cyclopentylpyridazin-3-amine be experimentally determined and modeled for solvent selection in synthetic workflows?

- Methodological Answer : Use a synthetic method to measure solubility across solvents (e.g., methanol, DMF, ethyl acetate) at temperatures ranging from 298.15–343.55 K. Correlate data with the modified Apelblat equation (for temperature dependence) and the λh equation (for solvent-solute interactions). Validate models using root-mean-square relative deviation (RMSRD); values <4.68% indicate strong predictive accuracy. Thermodynamic parameters (ΔH, ΔS, ΔG) derived from the van’t Hoff equation can guide solvent selection based on enthalpy-entropy compensation effects .

Q. What experimental approaches are recommended for structural characterization of this compound and its analogs?